![molecular formula C27H28N4O3S B2538887 N-环己基-2-((3-(4-甲氧基苯基)-4-氧代-7-苯基-4,5-二氢-3H-吡咯并[3,2-d]嘧啶-2-基)硫代)乙酰胺 CAS No. 2034485-82-8](/img/structure/B2538887.png)

N-环己基-2-((3-(4-甲氧基苯基)-4-氧代-7-苯基-4,5-二氢-3H-吡咯并[3,2-d]嘧啶-2-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves one-pot reactions under mild conditions, as described in the first paper. The key precursor in these syntheses is 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which undergoes various reactions including dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions to yield a diverse set of products . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies and mechanistic pathways could be employed.

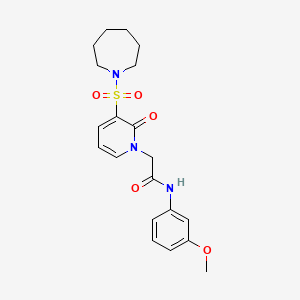

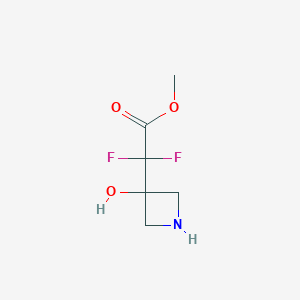

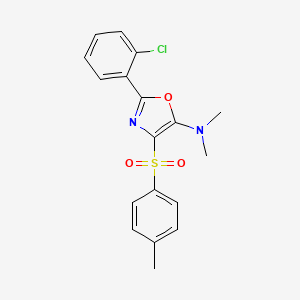

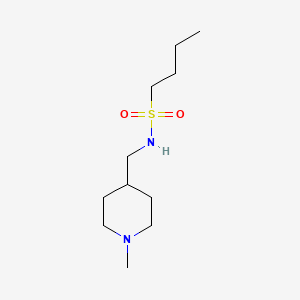

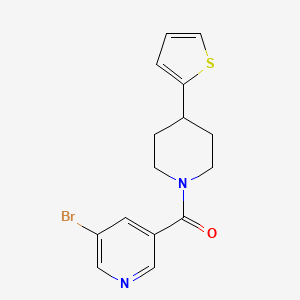

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often complex, featuring multiple rings and functional groups. The presence of substituents like the 4-methoxyphenyl group can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its biological activity. The second paper discusses the characterization of similar compounds using techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . These methods would be essential in confirming the structure of the compound as well.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is influenced by the functional groups present and the nature of the heterocyclic rings. The compounds discussed in the papers are likely to undergo further chemical transformations, which could be exploited to synthesize derivatives with enhanced or altered biological activities. The reactions mentioned in the first paper, such as dipolar cyclization and dinucleophilic-bielectrophilic attack, are examples of the chemical reactivity that could be explored for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like solubility, melting point, and stability are crucial for their practical application, especially in drug development. The papers do not provide specific data on these properties for the compound , but the methods used for characterization in the second paper suggest that these properties were likely determined for the related compounds . Such data would be necessary to understand the behavior of the compound under physiological conditions and its suitability for use as a pharmaceutical agent.

Relevant Case Studies

The papers provided discuss the antitumor evaluation of related heterocyclic compounds. Most of the synthesized compounds showed high inhibitory effects on human cancer cell lines such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) . Additionally, the second paper reports the cytotoxicity of novel compounds on PANC-1, HepG2, and MCF7 cell lines, with some compounds exhibiting significant cytotoxicity . These case studies highlight the potential of heterocyclic compounds in cancer therapy and suggest that the compound may also possess similar antitumor properties.

科学研究应用

- 研究:该化合物的前体衍生物被合成并针对 HER-2 过表达的乳腺癌细胞系 SKBr-3 进行评估。值得注意的是,化合物 (2Z)-2-(3-羟基苄叉基)-N-(3-甲氧基苯基)肼基碳硫酰胺表现出强效活性 (IC50 = 17.44 ± 0.01 µM),与标准药物 5-氟尿嘧啶 (5-FU) (IC50 = 38.58 ± 0.04 µM) 相比。 它通过 DNA 降解抑制细胞增殖 .

- 研究:对包括化合物 97(a–e) 在内的新噻吩并[2,3-d]嘧啶和噻吩衍生物的评估表明,它们对各种癌细胞系具有体外抗增殖活性。 这些化合物表现出 IC50 值范围为 4.30 ± 0.3 到 23.57 ± 1.8 µM .

HER-2 过表达乳腺癌靶向

对肉瘤的抗肿瘤作用

针对 II 型糖尿病的淀粉样蛋白前状态

具有关键 SAR 重点的抗癌活性

抗菌和抗病毒活性

总之,N-环己基-2-((3-(4-甲氧基苯基)-4-氧代-7-苯基-4,5-二氢-3H-吡咯并[3,2-d]嘧啶-2-基)硫代)乙酰胺在从癌症治疗到传染病管理的各个生物医学领域都具有广阔的前景。研究人员继续研究其多方面的应用,强调其在个性化医疗和靶向治疗中的潜力。 🌟 .

属性

IUPAC Name |

N-cyclohexyl-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O3S/c1-34-21-14-12-20(13-15-21)31-26(33)25-24(22(16-28-25)18-8-4-2-5-9-18)30-27(31)35-17-23(32)29-19-10-6-3-7-11-19/h2,4-5,8-9,12-16,19,28H,3,6-7,10-11,17H2,1H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFROEAPKNTWLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2538804.png)

![3-[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2538808.png)

![2-[[1-[2-(2,3-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2538812.png)

![N-(3-(dimethylamino)propyl)-2-(2,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2538819.png)